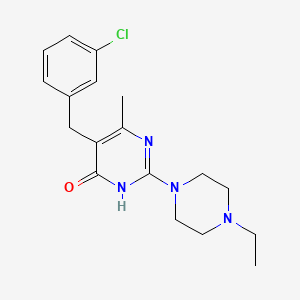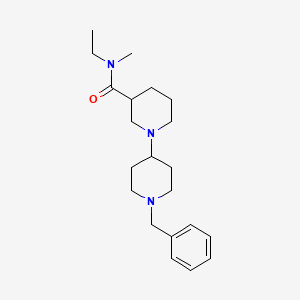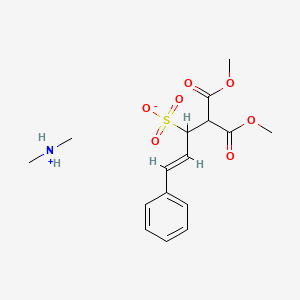![molecular formula C13H15N3O3 B6003434 1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide, commonly known as AP-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid proline and is structurally similar to glutamate, a neurotransmitter in the brain. AP-5 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
作用機序
AP-5 acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By blocking the NMDA receptor, AP-5 can inhibit the effects of glutamate on these processes, allowing researchers to study the underlying mechanisms in more detail.
Biochemical and Physiological Effects:
AP-5 has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of long-term potentiation (LTP), and the prevention of excitotoxicity. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury.
実験室実験の利点と制限
One of the primary advantages of using AP-5 in lab experiments is its potency and specificity. AP-5 is a highly selective inhibitor of the NMDA receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of using AP-5 is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving AP-5. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is the development of more selective NMDA receptor inhibitors that can be used to study the receptor in even greater detail. Additionally, AP-5 could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
合成法
AP-5 can be synthesized using a variety of methods, but one common approach involves the reaction of proline with acetic anhydride to form N-acetylproline. This compound is then reacted with 3-nitrobenzoyl chloride to form N-acetyl-3-nitroproline, which is subsequently reduced with sodium dithionite to yield AP-5.
科学的研究の応用
AP-5 has been used extensively in scientific research to study the mechanisms of various biological processes. One of its primary applications is in the study of synaptic plasticity, which is the ability of synapses to change in strength in response to activity. AP-5 is a potent inhibitor of the NMDA receptor, which is a key player in synaptic plasticity. By blocking this receptor, researchers can study the effects of synaptic plasticity on various physiological processes.
特性
IUPAC Name |
1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)15-10-3-2-4-11(6-10)16-7-9(13(14)19)5-12(16)18/h2-4,6,9H,5,7H2,1H3,(H2,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKYANAREOXKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)

![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)